2-Fluoro-3-(hydroxymethyl)pyridine
Overview
Description
2-Fluoro-3-(hydroxymethyl)pyridine is a fluorinated pyridine derivative with the molecular formula C6H6FNO This compound is of interest due to its unique chemical properties imparted by the presence of both a fluorine atom and a hydroxymethyl group on the pyridine ring
Mechanism of Action
Target of Action
It’s known that this compound is used as a reagent in organic synthesis , suggesting that its targets could be various organic compounds undergoing chemical reactions.
Mode of Action
2-Fluoro-3-(hydroxymethyl)pyridine likely interacts with its targets through chemical reactions. For instance, it may participate in Suzuki–Miyaura (SM) cross-coupling reactions , a widely-applied transition metal catalysed carbon–carbon bond forming reaction. In this process, oxidative addition occurs with formally electrophilic organic groups, and transmetalation occurs with formally nucleophilic organic groups .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific reactions it’s involved in. For instance, in Suzuki–Miyaura coupling reactions, it could contribute to the formation of new carbon–carbon bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3-(hydroxymethyl)pyridine typically involves the introduction of a fluorine atom into the pyridine ring followed by the addition of a hydroxymethyl group. One common method is the fluorination of 3-(hydroxymethyl)pyridine using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature.
Another approach involves the use of a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 3-(hydroxymethyl)pyridine is coupled with a fluorinated aryl halide in the presence of a palladium catalyst and a base such as potassium carbonate. This method allows for the selective introduction of the fluorine atom at the desired position on the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure efficient and controlled introduction of the fluorine atom. The use of automated systems and advanced purification techniques such as chromatography and crystallization can help achieve high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-3-(hydroxymethyl)pyridine can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form 2-fluoro-3-(methyl)pyridine using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: 2-Fluoro-3-formylpyridine or 2-Fluoro-3-carboxypyridine.
Reduction: 2-Fluoro-3-(methyl)pyridine.
Substitution: 2-(N-substituted)-3-(hydroxymethyl)pyridine derivatives.
Scientific Research Applications
2-Fluoro-3-(hydroxymethyl)pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders and infectious diseases.
Agrochemicals: The compound is utilized in the development of pesticides and herbicides due to its ability to interact with biological targets in pests and weeds.
Materials Science: It serves as a precursor for the synthesis of fluorinated polymers and materials with unique properties such as increased thermal stability and resistance to degradation.
Biological Studies: The compound is employed in studies investigating the effects of fluorine substitution on the biological activity and metabolic stability of pyridine derivatives.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-3-methylpyridine: Lacks the hydroxymethyl group, which can affect its reactivity and applications.
3-Fluoro-2-(hydroxymethyl)pyridine: The position of the fluorine and hydroxymethyl groups is reversed, leading to different chemical properties and reactivity.
2-Chloro-3-(hydroxymethyl)pyridine: The chlorine atom can impart different electronic effects compared to fluorine, influencing the compound’s behavior in chemical reactions.
Uniqueness
2-Fluoro-3-(hydroxymethyl)pyridine is unique due to the synergistic effects of the fluorine and hydroxymethyl groups on the pyridine ring. The fluorine atom enhances the compound’s stability and binding affinity, while the hydroxymethyl group provides additional functionalization possibilities. This combination makes it a valuable compound for various applications in medicinal chemistry, agrochemicals, and materials science.
Properties
IUPAC Name |
(2-fluoropyridin-3-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FNO/c7-6-5(4-9)2-1-3-8-6/h1-3,9H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMAIZPVYDZEAJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)F)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20563703 | |
Record name | (2-Fluoropyridin-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20563703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131747-55-2 | |
Record name | 2-Fluoro-3-pyridinemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=131747-55-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2-Fluoropyridin-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20563703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Fluoro-3-(hydroxymethyl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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